molecular formula C16H24ClN B161965 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride

1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride

Cat. No.: B161965
M. Wt: 265.82 g/mol
InChI Key: FEUATZUGYUSKIY-UHFFFAOYSA-N
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Description

Rolicyclidine (hydrochloride), also known as 1-(1-phenylcyclohexyl)pyrrolidine, is a dissociative anesthetic that is structurally classified as an arylcyclohexylamine. It is similar in effects to phencyclidine but is slightly less potent and has fewer stimulant effects. Rolicyclidine produces a sedative effect described as being somewhat similar to a barbiturate, with additional dissociative, anesthetic, and hallucinogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rolicyclidine typically involves the reaction of 1-phenylcyclohexylamine with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as described above, followed by purification and conversion to the hydrochloride salt for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Rolicyclidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rolicyclidine (hydrochloride) is primarily used in scientific research due to its dissociative anesthetic properties. It is utilized in studies related to:

Mechanism of Action

Rolicyclidine works primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA receptor. This action leads to a decrease in excitatory neurotransmission, resulting in the dissociative and anesthetic effects observed. Additionally, rolicyclidine may interact with dopamine receptors, contributing to its psychoactive properties .

Comparison with Similar Compounds

Rolicyclidine is similar to other arylcyclohexylamines such as:

Uniqueness

Rolicyclidine’s unique combination of sedative, dissociative, and hallucinogenic effects, along with its slightly lower potency compared to phencyclidine, makes it distinct among dissociative anesthetics .

Properties

IUPAC Name

1-(1-phenylcyclohexyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUATZUGYUSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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